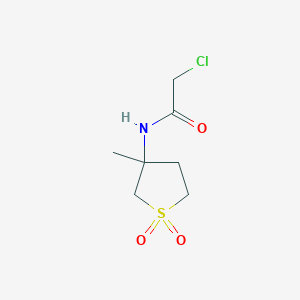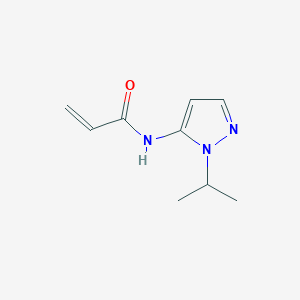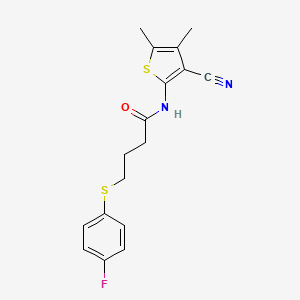
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.
Applications De Recherche Scientifique
Cytotoxicity and Biological Activity
- The acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, sharing structural similarities with the queried compound, exhibited significant cytotoxic effects on resistant cancer cell lines (melanoma, ovarian, glioblastoma) by inhibiting topoisomerase II and affecting cell cycle progression. These derivatives also displayed potential intercalation ability, suggesting their applicability in cancer therapy due to their electron-deficient anthraquinone analogues properties (Gomez-Monterrey et al., 2011).
Immunomodulatory Effects
- Novel butenamides, including those with thiophene moieties, have shown immunosuppressive activity towards proliferating T-lymphocytes, which could have implications for the development of new immunosuppressive drugs (Axton et al., 1992).
Applications in Organic Synthesis
- Research has demonstrated the feasibility of using N,N-dimethylformamide (DMF) and ammonia as a combined source for the cyano "CN" unit in the cyanation of aryl C-H bonds. This innovative approach offers a regioselective method to synthesize monosubstituted nitriles, expanding the toolkit for organic synthesis and potentially benefiting the manufacturing of related compounds (Kim & Chang, 2010).
Material Science and Liquid Crystals
- Cyanobiphenyl-based liquid crystal dimers containing sulfur links have been synthesized and evaluated for their transitional properties and potential applications in display technologies. These compounds, which exhibit twist-bend nematic and nematic phases, highlight the role of molecular curvature, flexibility, and biaxiality in designing advanced materials (Cruickshank et al., 2019).
Propriétés
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2OS2/c1-11-12(2)23-17(15(11)10-19)20-16(21)4-3-9-22-14-7-5-13(18)6-8-14/h5-8H,3-4,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLBJHUAMLUJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCCSC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[(6-oxo-3-pyridin-4-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2663139.png)

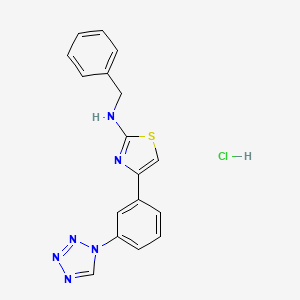
![methyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2663145.png)
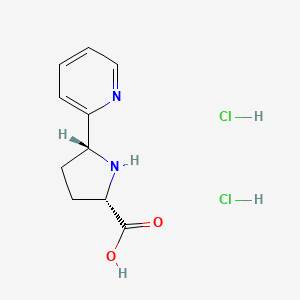



![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide](/img/structure/B2663152.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2663156.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2663158.png)
